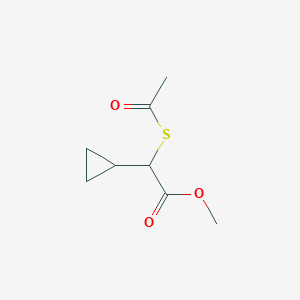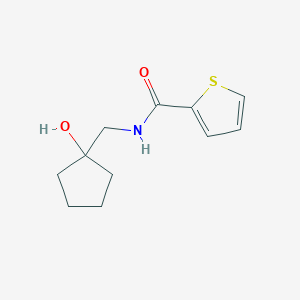
Methyl 2-acetylsulfanyl-2-cyclopropylacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-acetylsulfanyl-2-cyclopropylacetate, also known as MACA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. MACA is a derivative of cyclopropylacetic acid and is known for its unique chemical properties that make it an ideal candidate for drug development.
Wirkmechanismus
The mechanism of action of Methyl 2-acetylsulfanyl-2-cyclopropylacetate is not well understood. However, it is believed to exert its pharmacological effects by inhibiting specific enzymes and proteins involved in various cellular processes. Methyl 2-acetylsulfanyl-2-cyclopropylacetate has been shown to inhibit cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins. Prostaglandins are known to play a role in inflammation, pain, and fever. By inhibiting COX-2, Methyl 2-acetylsulfanyl-2-cyclopropylacetate may have anti-inflammatory and analgesic properties.
Biochemical and Physiological Effects:
Methyl 2-acetylsulfanyl-2-cyclopropylacetate has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. Methyl 2-acetylsulfanyl-2-cyclopropylacetate has also been shown to have antifungal properties, inhibiting the growth of Candida albicans. Additionally, Methyl 2-acetylsulfanyl-2-cyclopropylacetate has been shown to have anti-inflammatory properties, reducing the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 2-acetylsulfanyl-2-cyclopropylacetate has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity. Methyl 2-acetylsulfanyl-2-cyclopropylacetate is also stable under normal laboratory conditions and can be stored for extended periods. However, Methyl 2-acetylsulfanyl-2-cyclopropylacetate has some limitations for lab experiments. It is not water-soluble, which limits its use in aqueous solutions. Additionally, Methyl 2-acetylsulfanyl-2-cyclopropylacetate has a low melting point, which can make it difficult to handle at high temperatures.
Zukünftige Richtungen
There are several future directions for the study of Methyl 2-acetylsulfanyl-2-cyclopropylacetate. One potential direction is the development of Methyl 2-acetylsulfanyl-2-cyclopropylacetate derivatives with improved pharmacological properties. Another direction is the investigation of the mechanism of action of Methyl 2-acetylsulfanyl-2-cyclopropylacetate, which could lead to the identification of new drug targets. Additionally, the use of Methyl 2-acetylsulfanyl-2-cyclopropylacetate in combination with other drugs could enhance its therapeutic potential. Finally, the development of new methods for the synthesis of Methyl 2-acetylsulfanyl-2-cyclopropylacetate could improve its scalability and reduce its cost.
Conclusion:
In conclusion, Methyl 2-acetylsulfanyl-2-cyclopropylacetate is a chemical compound with significant potential for drug development. Its unique chemical properties make it an ideal candidate for the treatment of various diseases, including cancer, fungal infections, and neurodegenerative disorders. The synthesis of Methyl 2-acetylsulfanyl-2-cyclopropylacetate is relatively simple, and it has been extensively studied for its pharmacological properties. However, further research is needed to fully understand the mechanism of action of Methyl 2-acetylsulfanyl-2-cyclopropylacetate and to develop new derivatives with improved pharmacological properties.
Synthesemethoden
The synthesis of Methyl 2-acetylsulfanyl-2-cyclopropylacetate involves the reaction of cyclopropylacetic acid with thioacetamide in the presence of acetic anhydride. The reaction takes place under reflux conditions and produces Methyl 2-acetylsulfanyl-2-cyclopropylacetate as a yellow solid. The purity of Methyl 2-acetylsulfanyl-2-cyclopropylacetate can be improved by recrystallization from ethanol.
Wissenschaftliche Forschungsanwendungen
Methyl 2-acetylsulfanyl-2-cyclopropylacetate has been extensively studied for its potential applications in medicinal chemistry. It has been shown to have anti-inflammatory, antifungal, and anticancer properties. Methyl 2-acetylsulfanyl-2-cyclopropylacetate has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Eigenschaften
IUPAC Name |
methyl 2-acetylsulfanyl-2-cyclopropylacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3S/c1-5(9)12-7(6-3-4-6)8(10)11-2/h6-7H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPCKNOXZDLRFGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SC(C1CC1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-[4-(Trifluoromethyl)phenyl]pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2754838.png)
![(Z)-methyl 2-((2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate](/img/structure/B2754839.png)

![2-Chloro-N-[2-(2,2-dimethyl-3H-1,4-benzoxazin-4-yl)ethyl]propanamide](/img/structure/B2754846.png)
![1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2-(pyridin-4-ylthio)ethanone](/img/structure/B2754847.png)

![3,4,5-triethoxy-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2754849.png)

![Methyl 2-[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]acetate](/img/structure/B2754851.png)




